(2-Bromophenyl)(butyl)sulfane
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Overview
Description
(2-Bromophenyl)(butyl)sulfane is an organosulfur compound with the molecular formula C10H13BrS It consists of a bromophenyl group attached to a butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(butyl)sulfane typically involves the reaction of 2-bromothiophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(butyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)(butyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(butyl)sulfane involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfane group can undergo oxidation and reduction reactions. These interactions can affect the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
(3-Bromophenyl)(butyl)sulfane: Similar structure but with the bromine atom in the meta position.
(4-Bromophenyl)(butyl)sulfane: Similar structure but with the bromine atom in the para position.
Uniqueness: (2-Bromophenyl)(butyl)sulfane is unique due to the position of the bromine atom, which affects its reactivity and the types of reactions it can undergo. The ortho position of the bromine atom allows for specific interactions and reactions that are not possible with the meta or para isomers.
Properties
IUPAC Name |
1-bromo-2-butylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQIDWFZSPDONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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